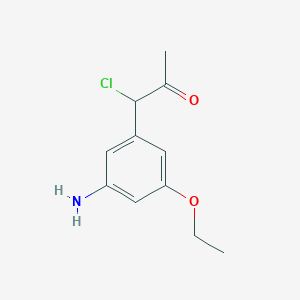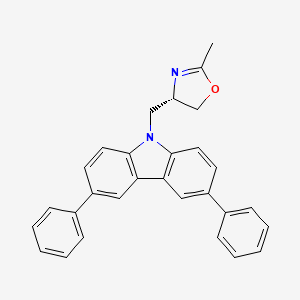
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2O2S. This compound is characterized by the presence of a difluoromethoxy group, a mercapto group, and a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-(difluoromethoxy)benzene with a mercapto group under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(Difluoromethoxy)phenyl)propan-1-one
- 1-(2-(Difluoromethoxy)-6-ethoxyphenyl)propan-1-one
- 1-(furan-2-yl)propan-1-one
Comparison: 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethoxy and mercapto groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the mercapto group allows for covalent bonding with proteins, which is not possible with compounds lacking this functional group. Additionally, the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it more effective in biological systems.
Eigenschaften
Molekularformel |
C10H10F2O2S |
|---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-7(13)6-4-3-5-8(9(6)15)14-10(11)12/h3-5,10,15H,2H2,1H3 |
InChI-Schlüssel |
YNMJSYOEDMWZBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


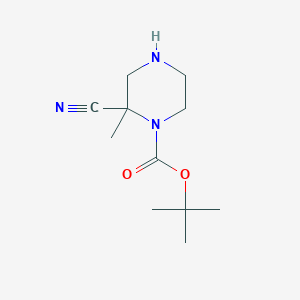
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
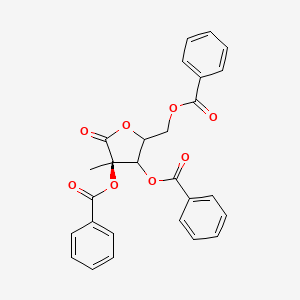
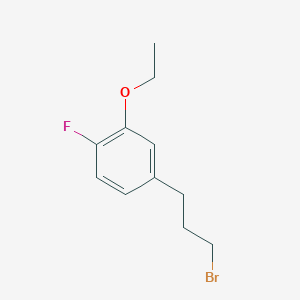
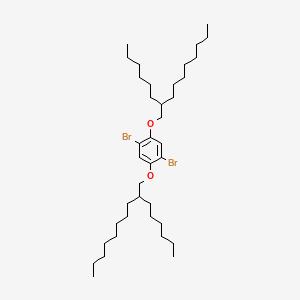

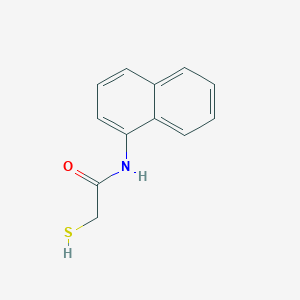

![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
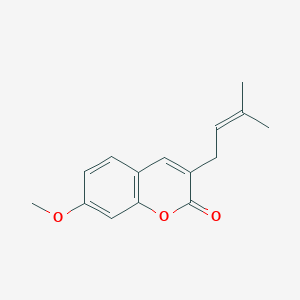
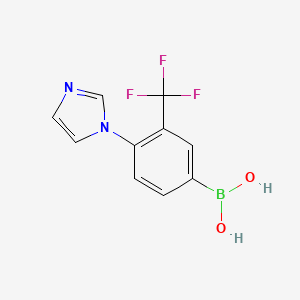
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
